molecular formula C22H18N2O5S2 B5039428 2-hydroxy-4-({3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

2-hydroxy-4-({3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid

Cat. No.: B5039428
M. Wt: 454.5 g/mol
InChI Key: CKEWGJNHCHLNNL-DFBITEFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and predicting possible products for given reactants .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, acidity or basicity (pKa), and stability .

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at the compound’s interactions with biological macromolecules like proteins or DNA .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This could involve proposing further studies to fully understand the compound’s properties or suggesting modifications to its structure to enhance its desirable properties .

Properties

IUPAC Name

2-hydroxy-4-[3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S2/c25-17-13-15(9-10-16(17)21(28)29)23-19(26)11-12-24-20(27)18(31-22(24)30)8-4-7-14-5-2-1-3-6-14/h1-10,13,25H,11-12H2,(H,23,26)(H,28,29)/b7-4+,18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEWGJNHCHLNNL-DFBITEFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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